molecular formula C9H6O3S B11940392 4H-1-Benzothiopyran-4-one 1,1-dioxide CAS No. 22810-27-1

4H-1-Benzothiopyran-4-one 1,1-dioxide

Cat. No.: B11940392
CAS No.: 22810-27-1
M. Wt: 194.21 g/mol
InChI Key: RXBWQAAHJROHAR-UHFFFAOYSA-N
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Description

Definitional Context and Nomenclature within Heterocyclic Chemistry

4H-1-Benzothiopyran-4-one 1,1-dioxide is a synthetic organic compound belonging to the benzothiopyran class of chemicals. ontosight.ai These compounds are characterized by a bicyclic structure where a benzene (B151609) ring is fused to a thiopyran ring, a six-membered heterocycle containing a sulfur atom. ontosight.ai The nomenclature of this specific molecule can be systematically deconstructed to understand its precise chemical identity.

Nomenclature Breakdown

Component Meaning
Benzothiopyran Indicates a fused ring system composed of a benzene ring and a thiopyran ring. ontosight.ai
4H Specifies the location of a saturated carbon atom (bearing a hydrogen or substituent) in the pyran ring, though in this case, the position is part of a carbonyl group.
-4-one Denotes the presence of a ketone functional group (a carbonyl, C=O) at the 4-position of the thiopyran ring. ontosight.ai

| 1,1-dioxide | Signifies that the sulfur atom at position 1 of the thiopyran ring is oxidized, forming a sulfone group (SO₂). ontosight.ai |

The compound is also known by the synonym 4H-thiochromen-4-one 1,1-dioxide. Its unique structure, identified by the CAS Number 22810-27-1, and its molecular formula, C₉H₆O₃S, distinguish it within the vast library of heterocyclic compounds.

The this compound Structural Motif

The structural motif of this compound is a key determinant of its chemical properties and reactivity. The molecule is built upon a fused-ring system that imparts a rigid, planar geometry.

Key Structural Features

Feature Description
Core Scaffold A benzothiopyran ring system, which is a fusion of a benzene ring and a thiopyran ring. ontosight.aiontosight.ai
Ketone Group A carbonyl (C=O) group is located at the 4-position of the thiopyran ring. ontosight.ai

| Sulfone Group | The sulfur atom in the thiopyran ring is oxidized to a sulfone (SO₂), which significantly influences the compound's electronic properties and reactivity. ontosight.ai |

The presence of the electron-withdrawing sulfone and ketone groups has a profound effect on the electronic distribution within the aromatic system. The sulfone group, in particular, can affect the compound's reactivity and physical properties, such as polarity and solubility. ontosight.ai

Overview of the Significance of Benzothiopyran S,S-Dioxides in Chemical Research

The benzothiopyran S,S-dioxide scaffold is of considerable interest in chemical research, particularly in the field of medicinal chemistry. Derivatives of this core structure have been investigated for a range of potential biological activities.

Research has shown that compounds containing the benzothiopyran scaffold may possess anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The oxidation of the sulfur atom to a sulfone (S,S-dioxide) is a critical modification that can enhance or modulate this biological activity. For instance, studies on related structures have shown that the replacement of a carbonyl group with a sulfone group can lead to compounds with high bioactivity and selectivity.

Furthermore, derivatives of 4H-thiochromen-4-one 1,1-dioxide have been explored as potential agents against tropical diseases. These compounds have been shown to act as allosteric modulators of parasitic enzymes, demonstrating the therapeutic potential of this chemical scaffold. The sulfone group is recognized for its high polarity and strong bonding capabilities, which can be advantageous in designing molecules that interact with specific biological targets. The broader class of benzo[b]thiophene derivatives, which are structurally related, are considered privileged scaffolds in drug discovery due to their wide range of pharmacological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22810-27-1

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

IUPAC Name

1,1-dioxothiochromen-4-one

InChI

InChI=1S/C9H6O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-6H

InChI Key

RXBWQAAHJROHAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CS2(=O)=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4h 1 Benzothiopyran 4 One 1,1 Dioxide and Its Derivatives

Synthetic Routes to the 4H-1-Benzothiopyran-4-one Core

The construction of the fundamental 4H-1-benzothiopyran-4-one 1,1-dioxide ring system can be achieved through several strategic approaches, including the formation of the heterocyclic ring via cyclization reactions or the functionalization of a pre-existing benzothiopyranone scaffold.

Cyclization Reactions for Benzothiopyran Ring Formation

The formation of the benzothiopyran ring is a key step in the synthesis of these compounds. Various cyclization strategies have been employed to achieve this, each with its own advantages and substrate scope.

Condensation reactions provide a direct route to the thiochroman-4-one (B147511) core, which can be subsequently oxidized to the desired 1,1-dioxide. A common strategy involves the reaction of a thiophenol with a suitable three-carbon component. For instance, the reaction of thiophenols with β-propiolactone or acrylic acid and its derivatives can yield 3-(phenylthio)propanoic acids. These intermediates can then undergo intramolecular cyclization to form the thiochroman-4-one ring system.

A notable example is the acid-catalyzed cyclization of 3-(phenylthio)propanoic acids. Strong acids such as sulfuric acid or polyphosphoric acid (PPA) are often employed to promote this intramolecular acylation, leading to the formation of the six-membered thiopyranone ring. The resulting thiochroman-4-one can then be oxidized to the corresponding 1,1-dioxide using oxidizing agents like hydrogen peroxide or Oxone®. researchgate.netresearchgate.net

Starting MaterialReagentProductYield (%)Reference
3-(Phenylthio)propanoic acidPolyphosphoric acidThiochroman-4-oneGood researchgate.net
Thiophenol and crotonic acidIodine2-Methylthiochroman-4-oneModerate nih.gov

This table showcases examples of condensation-initiated approaches to the thiochroman-4-one core.

Intramolecular annulation, particularly through Friedel-Crafts acylation, is a widely used and effective method for the synthesis of the thiochroman-4-one skeleton. This approach typically involves the cyclization of 3-(phenylthio)propanoic acid derivatives. The reaction is promoted by a Lewis acid or a strong protic acid, which facilitates the electrophilic attack of the acyl group onto the aromatic ring. mdpi.com

The efficiency of this intramolecular Friedel-Crafts acylation can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the benzene (B151609) ring of the 3-(phenylthio)propanoic acid precursor generally enhance the reaction rate and yield, while electron-withdrawing groups can have the opposite effect. mdpi.com Once the thiochroman-4-one is formed, a subsequent oxidation step is required to obtain the this compound.

PrecursorCatalyst/ReagentProductNotesReference
3-(Phenylthio)propanoic acidSulfuric acidThiochroman-4-oneModerate yields nih.gov
3-Aryl-3-(phenylthio)-propanoic acid chlorideTin(IV) chloride2-Arylthiochroman-4-oneModerate yields researchgate.net

This table presents examples of intramolecular annulation strategies for the synthesis of the thiochroman-4-one scaffold.

Modern synthetic methods increasingly rely on transition metal catalysis to achieve efficient and selective bond formations. In the context of 4H-1-benzothiopyran-4-one synthesis, palladium-catalyzed reactions have been particularly valuable. These methods can be employed for both the construction of the heterocyclic ring and for the subsequent functionalization of the scaffold.

One approach involves the palladium-catalyzed carbonylative ring-forming reaction of 2-iodothiophenol (B3069315) with allene (B1206475) and carbon monoxide, which directly affords thiochroman-4-one in good yields. preprints.org Another strategy focuses on the functionalization of a pre-formed benzothiopyranone core. For example, 2-(methylsulfinyl)-4H-thiochromen-4-one can serve as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to introduce aryl groups at the 2-position. acs.org While this does not form the core itself, it highlights the utility of palladium catalysis in diversifying the benzothiopyranone scaffold.

ReactantsCatalyst SystemProductYield (%)Reference
2-(Methylsulfinyl)-4H-thiochromen-4-one, Phenylboronic acidPd(OAc)₂, XPhos, Zn(OTf)₂2-Phenyl-4H-thiochromen-4-one~70-80% acs.org
2-Iodothiophenol, allene, COPalladium catalystThiochroman-4-oneGood to Excellent preprints.org

This table provides examples of metal-catalyzed reactions for the synthesis and functionalization of the benzothiopyranone system.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While direct MCRs for the synthesis of the this compound core are not extensively reported, analogous strategies for the synthesis of the structurally related 4H-pyran and 4H-benzo[b]pyran derivatives are well-established. scispace.com

These reactions often involve the condensation of an aldehyde, a C-H acidic component (like malononitrile), and a 1,3-dicarbonyl compound. scispace.com The development of similar one-pot, multi-component strategies for the synthesis of the benzothiopyranone scaffold represents a promising area for future research. Such an approach could potentially involve the reaction of a substituted thiophenol, an aldehyde, and a suitable three-carbon synthon in a single step.

Functionalization of the 4H-1-Benzothiopyran-4-one Scaffold as Precursors

Once the this compound core is synthesized, it can serve as a versatile precursor for the introduction of various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities.

A common functionalization strategy involves reactions at the C2 and C3 positions of the thiopyranone ring. For instance, the active methylene (B1212753) group at the C3 position can participate in Knoevenagel condensation reactions with aldehydes and ketones. sigmaaldrich.comwikipedia.org This reaction introduces a new carbon-carbon double bond, providing a scaffold for further modifications.

Furthermore, the 2-position of the benzothiopyranone ring can be functionalized through addition-elimination reactions. For example, 2-ethylsulfinyl-4H-thiochromen-4-one can react with various amines to yield a diverse library of 2-amino-4H-benzothiopyran-4-ones. The sulfinyl group acts as an effective leaving group in this nucleophilic substitution reaction. researchgate.net

The α,β-unsaturated system within the this compound also allows for Michael addition reactions, where nucleophiles can add to the C2 position. researchgate.net This provides another avenue for introducing a variety of substituents and further diversifying the chemical space around this important heterocyclic core.

Oxidation Protocols for the Formation of the 1,1-Dioxide Moiety

The conversion of the sulfide (B99878) in the 4H-1-Benzothiopyran-4-one scaffold to a sulfone (1,1-dioxide) is a critical transformation. This oxidation enhances the chemical properties of the molecule and is a key step in the synthesis of many derivatives. Various protocols have been developed to achieve this oxidation efficiently and selectively.

Peroxidative Oxidation Methods

Peroxidative methods are among the most common and effective for the oxidation of sulfides to sulfones, utilizing reagents that contain an oxygen-oxygen single bond.

One of the most frequently employed reagents is meta-chloroperoxybenzoic acid (m-CPBA) . rsc.org It is a versatile and commercially available oxidant that can reliably convert thioethers to sulfones. rsc.orgderpharmachemica.com The reaction stoichiometry is crucial; typically, using two equivalents of m-CPBA ensures the complete oxidation of the sulfide to the sulfone, bypassing the intermediate sulfoxide (B87167). derpharmachemica.com The reaction is often performed in a chlorinated solvent like dichloromethane (B109758) at or slightly above room temperature. derpharmachemica.com

Hydrogen peroxide (H₂O₂) is another fundamental peroxidative reagent, valued for its low cost and environmentally benign byproduct (water). organic-chemistry.org Its application in oxidizing thiochromanones to their corresponding 1,1-dioxides has been documented, often carried out in a solvent such as glacial acetic acid. researchgate.net To enhance selectivity and reaction rates, H₂O₂ is frequently used in conjunction with various catalysts. For instance, a rhodium-catalyzed hydroacylation followed by an in-situ oxidation with hydrogen peroxide provides efficient access to S,S-dioxide derivatives. nih.govorganic-chemistry.org

Potassium peroxymonosulfate (B1194676) , commercially known as Oxone® , is a powerful and versatile oxidizing agent for converting sulfides to sulfones. google.com This reagent is a stable, water-soluble solid, making it convenient to handle. sciencemadness.org Oxidations with Oxone® can be performed under mild conditions, often at ambient temperature in aqueous solvent mixtures like aqueous acetone. google.com The stoichiometry can be controlled to favor either the sulfoxide (with one equivalent) or the sulfone (with two or more equivalents). An excess of 1.1 to 1.5 equivalents is often preferred for a cost-effective transformation to the sulfone. google.com

Oxidizing AgentTypical Reaction ConditionsKey Features
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, room temperature, ~2 equivalentsHighly reliable and versatile; byproduct can be removed by washing with a basic solution. derpharmachemica.comrochester.edu
Hydrogen Peroxide (H₂O₂)Glacial acetic acid or with a catalyst, room or elevated temperatureCost-effective and environmentally friendly; catalysis is often required for high selectivity. organic-chemistry.orgresearchgate.net
Potassium Peroxymonosulfate (Oxone®)Aqueous acetone, ambient temperature, >2 equivalentsPowerful, stable solid; reaction is fast and conditions are mild. google.com

Dioxirane-Mediated Sulfoxidation

Dioxiranes are highly reactive, three-membered cyclic peroxides that serve as potent and selective electrophilic oxidizing agents. researchgate.net They are typically generated in situ from a ketone (commonly acetone) and potassium peroxymonosulfate (Oxone®). researchgate.net

Dimethyldioxirane (B1199080) (DMDO) , generated from acetone, is particularly effective for the oxidation of sulfur heterocycles. Studies on the oxidation of (E)-3-arylidene-1-thiochroman-4-ones with DMDO have shown that the corresponding sulfones can be obtained in good yields. A notable feature of this method is its chemoselectivity; an excess of DMDO leads to the sulfone without causing epoxidation of other sensitive functionalities like carbon-carbon double bonds. researchgate.net Research has also indicated that in the oxidation of thiochromones with DMDO, the intermediate sulfoxide is more reactive towards the oxidant than the initial sulfide, which facilitates a rapid and efficient conversion to the final sulfone. researchgate.net

For substrates that are less reactive, more powerful dioxiranes such as methyl(trifluoromethyl)dioxirane can be employed. This reagent's high reactivity is demonstrated by its ability to epoxidize the double bond in sulfones derived from 3-arylidene-1-thiochroman-4-ones, a transformation not achieved with excess DMDO. researchgate.net The use of dioxiranes represents a powerful strategy for clean and efficient sulfoxidation under very mild conditions.

Dioxirane ReagentSubstrate ExampleOutcomeReference
Dimethyldioxirane (DMDO)(E)-3-Arylidene-1-thiochroman-4-onesChemoselective formation of the corresponding sulfone in good yields. researchgate.net
Dimethyldioxirane (DMDO)1-ThiochromonesEfficient conversion to the sulfone, with the intermediate sulfoxide showing high reactivity. researchgate.net
Methyl(trifluoromethyl)dioxiraneSulfones of (E)-3-Arylidene-1-thiochroman-4-onesEpoxidation of the C=C double bond, demonstrating higher reactivity than DMDO. researchgate.net

Targeted Oxidation of the Sulfur Atom

Targeted oxidation refers to methods that exhibit high chemoselectivity, oxidizing the sulfur atom to a sulfone without affecting other potentially reactive functional groups within the molecule. This is crucial when dealing with complex substrates.

The choice of catalyst is paramount for achieving targeted oxidation. For example, using hydrogen peroxide with specific catalysts can direct the oxidation exclusively to the sulfur atom. Titanosilicate zeolites like TS-1 have been shown to catalyze the regioselective oxidation of sulfides to sulfones, even in the presence of allylic double bonds. rsc.orgresearchgate.net This selectivity arises from the specific interaction between the substrate and the active sites within the zeolite's pores. rsc.org

Different metal catalysts can also steer the reaction towards either the sulfoxide or the sulfone. Niobium carbide used with H₂O₂ efficiently produces sulfones, whereas tantalum carbide under similar conditions favors the formation of sulfoxides. organic-chemistry.org This highlights the ability to fine-tune the reaction outcome by selecting the appropriate catalyst. Such catalytic systems are designed to activate the oxidant in a way that favors reaction with the electron-rich sulfur atom over other sites, providing a powerful tool for the synthesis of complex benzothiopyranone 1,1-dioxides.

Regioselective and Stereoselective Synthesis of Substituted this compound Derivatives

Beyond the formation of the sulfone, advanced synthetic strategies focus on the construction of the heterocyclic ring itself, allowing for precise control over the placement and stereochemistry of substituents.

Strategies for 2,3-Dihydro-4H-1-Benzothiopyran 1,1-Dioxides

The synthesis of the saturated 2,3-dihydro core, also known as the thiochroman-4-one 1,1-dioxide system, often involves cyclization reactions where the stereochemistry can be controlled.

One prominent strategy involves the cyclization of pre-functionalized linear precursors that already contain the sulfone moiety. A highly efficient method has been developed based on the lithium diisopropylamide (LDA)-mediated cyclization of α-substituted o-(methylsulfonyl)styrenes. This intramolecular reaction directly furnishes 4-monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides. researchgate.net

Another powerful approach is a one-pot, two-component assembly using a rhodium-catalyzed alkyne hydroacylation/thio-conjugate-addition sequence. nih.govorganic-chemistry.org This method builds the thiochroman-4-one ring first, which is then oxidized in situ using an agent like hydrogen peroxide to yield the final S,S-dioxide derivative. organic-chemistry.org This tandem approach allows for significant molecular diversity.

For stereoselective synthesis, methodologies that build upon chiral starting materials are employed. For example, the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol (B30966) has been used to create optically active thiochroman-4-ones. dntb.gov.uaresearchgate.net These chiral thiochromanones can then be oxidized to the corresponding 1,1-dioxides, transferring the chirality to the final product.

Synthesis of 4-Mono- and 4,4-Disubstituted Derivatives

Creating substitutions at the C4 position of the thiochroman-4-one 1,1-dioxide ring is of significant interest for modifying the properties of the molecule. The LDA-mediated cyclization of o-(methylsulfonyl)styrenes provides an elegant solution for this synthetic challenge. researchgate.net

In this method, the cyclization of an α-substituted o-(methylsulfonyl)styrene with LDA generates a lithiated intermediate. A simple aqueous workup protonates this intermediate, leading to the formation of a 4-monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide. researchgate.net

Crucially, this same intermediate can be intercepted with various electrophiles before the aqueous workup. This trapping step allows for the introduction of a second substituent at the C4 position, providing direct access to 4,4-disubstituted derivatives. researchgate.net This strategy offers a versatile and high-yielding route to a range of C4-substituted analogs from common precursors.

Starting MaterialReaction SequenceProduct TypeReference
α-Substituted o-(methylsulfonyl)styrene1. LDA; 2. Aqueous workup4-Monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide researchgate.net
α-Substituted o-(methylsulfonyl)styrene1. LDA; 2. Electrophile (e.g., alkyl halide); 3. Aqueous workup4,4-Disubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide researchgate.net

Construction of Fused and Annulated Benzothiopyran 1,1-Dioxide Systems

The development of synthetic routes to fused and annulated benzothiopyran 1,1-dioxide systems is a significant area of research, driven by the potential for these complex scaffolds to exhibit novel chemical and biological properties. Methodologies for constructing these polycyclic structures often rely on domino reactions and cycloaddition strategies, which allow for the efficient assembly of multiple rings in a single synthetic sequence.

Domino reactions, also known as tandem or cascade reactions, are particularly powerful for building molecular complexity from relatively simple starting materials. These processes involve a series of intramolecular transformations, where the product of one reaction becomes the substrate for the next, without the need for isolating intermediates. This approach is highly atom-economical and can lead to the formation of intricate fused ring systems with high stereoselectivity. For instance, a piperidine-catalyzed domino reaction between thioaurone derivatives and malononitrile (B47326) has been shown to produce benzothiophene-fused pyran derivatives in good yields. This type of transformation highlights the potential for creating fused heterocyclic systems attached to the benzothiopyran core.

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a cornerstone of synthetic organic chemistry for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. In the context of this compound, derivatives can be designed to act as either the diene or dienophile component, leading to the formation of annulated systems. A notable example is the reaction of thieno[2,3-c]pyran-3-ones with alkynes, which proceeds through a Diels-Alder reaction followed by the extrusion of carbon dioxide to yield benzothiophenes. researchgate.net This strategy can be adapted to create fused systems where the benzothiopyran-4-one 1,1-dioxide core is part of the final, stable aromatic structure.

One specific example of a fused system is the synthesis of 1-phenyl-3H-thiopyrano-[3,4-b] nih.govbenzothiophen-3-thione 9,9-dioxide. rsc.org This compound was prepared through the reaction of 2-benzoylbenzo[b]thiophen-3(2H)-one 1,1-dioxide with tetraphosphorus (B14172348) decasulfide. This transformation demonstrates a method for constructing a thiopyran ring fused to a benzothiophene (B83047) core, which is structurally related to the target benzothiopyran-4-one 1,1-dioxide system.

The following tables summarize representative examples of these synthetic methodologies.

Table 1: Domino Reactions for the Synthesis of Fused Benzothiophene Derivatives

EntryThioaurone DerivativeReagentCatalystProductYield (%)
1(Z)-2-(4-chlorobenzylidene)benzo[b]thiophen-3(2H)-oneMalononitrilePiperidine2-Amino-4-(4-chlorophenyl)-4,5-dihydro-3H-pyrano[4,3-b]benzo[d]thiophene-3-carbonitrile85
2(Z)-2-(4-methylbenzylidene)benzo[b]thiophen-3(2H)-oneMalononitrilePiperidine2-Amino-4-(p-tolyl)-4,5-dihydro-3H-pyrano[4,3-b]benzo[d]thiophene-3-carbonitrile92
3(Z)-2-(4-methoxybenzylidene)benzo[b]thiophen-3(2H)-oneMalononitrilePiperidine2-Amino-4-(4-methoxyphenyl)-4,5-dihydro-3H-pyrano[4,3-b]benzo[d]thiophene-3-carbonitrile88

Table 2: Diels-Alder Reactions for the Synthesis of Fused Benzothiophenes

EntryDiene (Thienopyranone)Dienophile (Alkyne)ConditionsProductYield (%)
15,7-Dimethylthieno[2,3-c]pyran-3-oneDimethyl acetylenedicarboxylateToluene, refluxDimethyl 4,6-dimethylbenzothiophene-2,3-dicarboxylate78
25,7-Dimethylthieno[2,3-c]pyran-3-oneMethyl propiolateToluene, refluxMethyl 4,6-dimethylbenzothiophene-2-carboxylate65
35-Phenylthieno[2,3-c]pyran-3-oneDiethyl acetylenedicarboxylateXylene, refluxDiethyl 4-phenylbenzothiophene-2,3-dicarboxylate72

Table 3: Synthesis of Fused Thiopyrano nih.govbenzothiophen Derivatives

EntryStarting MaterialReagentsProductYield (%)
12-Benzoylbenzo[b]thiophen-3(2H)-one 1,1-dioxideP4S10, NaHCO3, CH3CN1-Phenyl-3H-thiopyrano[3,4-b] nih.govbenzothiophen-3-thione 9,9-dioxide60
2Ethyl 3-benzo[b]thienylacetate1. NaH, PhCSCl2. PPA1-Phenyl-3H-thiopyrano[3,4-b] nih.govbenzothiophen-3-one 9,9-dioxideNot Reported

Reaction Mechanisms and Reactivity Profiles of 4h 1 Benzothiopyran 4 One 1,1 Dioxide

Mechanistic Studies of Oxidation Processes

The synthesis of 4H-1-Benzothiopyran-4-one 1,1-dioxide is achieved through the oxidation of the corresponding sulfide (B99878), 4H-1-Benzothiopyran-4-one (thiochroman-4-one). This process involves the stepwise oxidation of the sulfur atom, first to a sulfoxide (B87167) and then to the sulfone. The mechanisms of these oxidation steps are influenced by factors such as the choice of oxidant, solvent, and reaction conditions, which control the selectivity of the transformation.

Chemoselectivity in the S-oxidation of benzothiopyranones is primarily concerned with the controlled formation of either the intermediate sulfoxide or the final sulfone. The oxidation of the sulfide to the sulfoxide is generally the more facile step, while the subsequent oxidation of the sulfoxide to the sulfone can be more challenging. researchgate.net Control over the final product is often achieved by modulating the stoichiometry of the oxidizing agent. researchgate.net For instance, the oxidation of thiochroman-4-ones with dimethyldioxirane (B1199080) (DMD) can yield the corresponding sulfoxides or sulfones, with the relative amounts depending directly on the quantity of the oxidant used. researchgate.net

The choice of oxidant and catalyst system can also invert selectivity in molecules with multiple oxidizable sites. For example, in substrates containing both a sulfide and benzylic C-H bonds, oxidation with a nonheme iron(IV)-oxo complex tends to favor S-oxidation to the sulfoxide. uniroma1.it However, the introduction of a mediator like N-hydroxyphthalimide (NHPI) can shift the selectivity towards hydrogen atom transfer (HAT), leading to oxidation of the C-H bond instead. uniroma1.it

Diastereoselectivity becomes a factor in the oxidation of chiral benzothiopyranones. The stereoselective synthesis of substituted thiochroman-4-ones can be achieved through methods like the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones. sci-hub.se When these chiral sulfides are oxidized, the approach of the oxidizing agent to the sulfur atom can be influenced by the existing stereocenters, potentially leading to the formation of diastereomeric sulfoxides. However, the sulfone product is achiral at the sulfur center.

Reaction conditions and the choice of solvent play a critical role in the selective oxidation of sulfides. A catalyst-free approach using oxone (2KHSO₅·KHSO₄·K₂SO₄) demonstrates a remarkable solvent-dependent selectivity. rsc.org In this system, the use of ethanol (B145695) as the solvent leads to the formation of sulfoxides in excellent yields, whereas conducting the reaction in water results almost exclusively in the sulfone. rsc.org This highlights the ability of the solvent to mediate the oxidizing power or mechanism of the reagent.

A variety of oxidizing agents have been employed for the synthesis of sulfones from sulfides, each with its own optimal conditions. organic-chemistry.org Aqueous hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. bohrium.com The oxidation of 4H-1,4-benzothiazines to their corresponding 1,1-dioxides has been effectively carried out using 30% hydrogen peroxide in glacial acetic acid. researchgate.net For the synthesis of sulfones, catalytic systems are often employed with H₂O₂. A catalyst system comprising sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst has proven effective for converting both aromatic and aliphatic sulfides to sulfones. bohrium.com The influence of different solvents on the oxidation of methyl phenyl sulfide to its sulfone is summarized in the table below.

Table 1: Effect of Solvent on the Oxidation of Methyl Phenyl Sulfide to Sulfone researchgate.net
EntrySolventYield (%)
1Toluene25
21,4-Dioxane30
3Ethyl acetate60
4Acetone70
5Propylene carbonate75
6Ethylene carbonate80
7Dimethoxy ethane55
81,2-Dichloroethane50
9No Solvent98

The mechanism of sulfide oxidation by hydroperoxides has been investigated through computational studies, providing insight into the likely transition states involved in dioxide formation. whiterose.ac.ukacs.org The oxidation is a concerted process where the hydroxyl oxygen of the oxidant is transferred to the sulfur atom as a hydrogen atom moves to form an alcohol. whiterose.ac.uk

For the oxidation of a sulfide (R₂S) to a sulfoxide (R₂SO) with hydrogen peroxide, ab initio calculations suggest a transition state where the S-O bond is forming while the O-O bond of the peroxide is breaking. acs.org The inclusion of explicit water molecules in the calculations significantly lowers the energy barrier by stabilizing the charge separation in the activation complex through hydrogen bonding. acs.org The subsequent oxidation of the sulfoxide to the sulfone (R₂SO₂) is expected to proceed through a similar transition state, though it is generally a more difficult step. researchgate.net While specific computational studies on the 4H-1-Benzothiopyran-4-one system are not prevalent, these models of simpler sulfides provide a fundamental framework for understanding the electronic and structural changes occurring during the two-step oxidation to the 1,1-dioxide.

Electrophilic and Nucleophilic Reactivity of the this compound Scaffold

The reactivity of the benzothiopyranone 1,1-dioxide scaffold is dominated by the powerful electron-withdrawing properties of the sulfone group. This group significantly deactivates the fused benzene (B151609) ring towards electrophilic attack and enhances the electrophilicity of the carbonyl carbon.

The sulfone group (–SO₂–) is a strong deactivating group for electrophilic aromatic substitution (EAS) due to its potent electron-withdrawing inductive and resonance effects. uci.edulibretexts.org As such, the benzene ring of this compound is significantly less reactive towards electrophiles than unsubstituted benzene. masterorganicchemistry.com

According to the general principles of EAS, deactivating groups direct incoming electrophiles to the meta position. libretexts.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the this compound scaffold are predicted to occur at the C6 and C8 positions, which are meta to the sulfone group's point of attachment to the ring. The reaction rate would be considerably slower than that of benzene, often requiring harsh reaction conditions.

Nucleophilic aromatic substitution (SNAr) is generally not favored on simple benzene rings unless they are substituted with exceptionally strong electron-withdrawing groups and have a good leaving group. While the sulfone is a strong withdrawing group, the hydrogen atoms on the aromatic ring are not suitable leaving groups for a typical SNAr reaction.

The carbonyl group at the C4 position of the scaffold remains a key site for reactivity. The electron-withdrawing sulfone group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the parent thiochroman-4-one (B147511).

Reactions common to ketones can be applied to this system. A review of the chemistry of thiochroman-4-ones details a wide range of reactions, many of which involve the carbonyl group or the adjacent α-carbons. researchgate.net These include:

Reduction: The carbonyl group can be reduced to a hydroxyl group. For example, stereoselective reduction of related thiochromen-4-one oximes with borohydride (B1222165) reagents yields amino alcohols. researchgate.net

Condensation Reactions: The carbonyl group can react with hydrazines to form hydrazones, which can then be used in further cyclization reactions. researchgate.net

Reactions at the α-Carbon: The protons on the C3 carbon are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For example, thiochroman-4-ones react with isoamyl nitrite (B80452) to form thiochroman-3,4-diones. researchgate.net The Michael addition of nucleophiles to 3-arylidene thiochroman-4-ones is also a well-established reaction. researchgate.net

The presence of the 1,1-dioxide functionality would likely enhance the acidity of the α-protons at C3, facilitating enolate formation and subsequent reactions.

Reduction Pathways and Products

The this compound scaffold possesses multiple sites susceptible to reduction: the C4-ketone, the C2-C3 double bond, and the sulfone group. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation is a chemoselective method for the reduction of the α,β-unsaturated system within the heterocyclic ring. Using catalysts such as Rhodium, the C2-C3 double bond can be selectively reduced to yield the corresponding saturated ketone, Thiochroman-4-one 1,1-dioxide. organic-chemistry.orgacs.org This transformation preserves the carbonyl and sulfone functionalities.

Hydride Reducing Agents: Standard hydride reducing agents, such as sodium borohydride (NaBH₄), typically target the carbonyl group. The reduction of the C4-ketone with NaBH₄ in an alcoholic solvent would be expected to yield the corresponding secondary alcohol, 4-hydroxy-4H-1-benzothiopyran 1,1-dioxide.

For a more exhaustive reduction, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are employed. masterorganicchemistry.com LiAlH₄ is capable of reducing the ketone to an alcohol and can potentially reduce the sulfone group to a sulfide, although the latter transformation is challenging and often requires harsh conditions. The reduction of both the ketone and the sulfone would lead to 4-hydroxy-thiochromane.

The following table outlines the products resulting from different reduction methods.

Reducing Agent/MethodTargeted Functional Group(s)Major Product
H₂ / Rh catalystC=C Double BondThiochroman-4-one 1,1-dioxide
Sodium Borohydride (NaBH₄)Ketone (C=O)4-Hydroxy-4H-1-benzothiopyran 1,1-dioxide
Lithium Aluminum Hydride (LiAlH₄)Ketone (C=O) and potentially Sulfone (SO₂)4-Hydroxy-thiochromane 1,1-dioxide or 4-Hydroxy-thiochromane

Photochemical Transformations and Rearrangements

The photochemistry of 4H-thiopyran-1,1-dioxides, which are structurally analogous to the benzothiopyran system, has been investigated and reveals complex rearrangement pathways. researchgate.net Upon UV irradiation, these compounds can undergo significant structural transformations. The specific mechanisms are often dependent on the substitution pattern and the solvent used.

One prominent photochemical pathway is a di-π-methane type rearrangement. researchgate.net This process involves the interaction of the double bonds in the heterocyclic ring. For substituted 4H-thiopyran-1,1-dioxides, irradiation can lead to a regioselective rearrangement, proceeding through a vinyl-vinyl bonding interaction to form bicyclic stereoisomers. For instance, photolysis can yield 2-thiabicyclo[3.1.0]hex-3-ene-2,2-dioxide derivatives. researchgate.net

Another significant photochemical reaction is the extrusion of sulfur dioxide (SO₂). This process leads to ring contraction and the formation of cyclopentadiene (B3395910) derivatives. researchgate.net The mechanism is believed to involve the cleavage of the carbon-sulfur bonds, releasing the stable SO₂ molecule and allowing the remaining carbon framework to rearrange into a five-membered ring.

The photochemistry of the related 4H-thiopyran-1-oxides (sulfoxides) also provides insight. Upon UV irradiation, these compounds can undergo deoxygenation to yield the corresponding 4H-thiopyrans. researchgate.net This suggests that the sulfur center is a key reactive site in the photoexcited state.

Photochemical Reaction TypeIntermediate/MechanismMajor Product(s)
Di-π-methane RearrangementVinyl-vinyl bonding interactionBicyclic isomers (e.g., 2-thiabicyclo[3.1.0]hexene derivatives)
Sulfur Dioxide ExtrusionC-S bond cleavageSubstituted cyclopentadienes
Deoxygenation (from 1-oxide)Photoexcited sulfoxide4H-Thiopyrans

Exploitation of Reactive Intermediates

The this compound structure contains acidic protons that can be removed by a strong base to form a reactive carbanion intermediate. The most likely positions for deprotonation are the C-2 and C-3 carbons, which are activated by the adjacent electron-withdrawing sulfone and carbonyl groups, respectively.

Using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures can generate a lithiated intermediate. This organolithium species is a potent nucleophile and can be "trapped" by reacting it with various electrophiles, allowing for the introduction of new functional groups onto the benzothiopyran scaffold.

While direct studies on this compound are scarce, research on related systems provides strong evidence for this reactivity. For example, α-substituted o-(methylsulfonyl)styrenes can be cyclized using LDA to form an intermediate that, upon trapping with an electrophile, yields 4,4-disubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides. researchgate.net This demonstrates the feasibility of generating an anionic intermediate at the benzylic position (equivalent to C-2) and subsequent functionalization.

The general process is outlined below:

Deprotonation: Reaction with a strong base like LDA removes a proton from either C-2 or C-3.

Electrophilic Trapping: The resulting carbanion attacks an added electrophile (E⁺).

Functionalization: A new substituent is introduced at the site of lithiation.

The table below lists potential outcomes of this synthetic strategy.

Position of LithiationBaseElectrophile (E⁺)Potential Product
C-2LDAAlkyl Halide (R-X)2-Alkyl-4H-1-benzothiopyran-4-one 1,1-dioxide
C-3LDAAldehyde (R-CHO)3-(1-Hydroxyalkyl)-4H-1-benzothiopyran-4-one 1,1-dioxide
C-2LDACarbon Dioxide (CO₂)4-Oxo-4H-1-benzothiopyran-1,1-dioxide-2-carboxylic acid

Rearrangement Reactions Involving the Thiopyran Ring

The structural framework of this compound is susceptible to rearrangement reactions that alter the heterocyclic core, leading to the formation of new ring systems. These transformations are of significant interest in synthetic organic chemistry as they provide pathways to novel heterocyclic compounds that may not be readily accessible through direct synthesis. A notable example of such a rearrangement is the Schmidt reaction, which facilitates the expansion of the six-membered thiopyran ring into a seven-membered thiazepine ring.

The Schmidt reaction, when applied to this compound, demonstrates the reactivity of the α,β-unsaturated ketone system within the sulfone structure. Treatment of thiochromone (B8434766) 1,1-dioxide with hydrazoic acid (HN₃) results in a ring expansion. cdnsciencepub.com This reaction proceeds through the addition of the azide (B81097) to the carbonyl group, followed by a rearrangement cascade.

Interestingly, the reaction on the unsaturated sulfone yields more than one product. The primary rearrangement pathway involves the migration of the vinyl group, leading to the formation of a lactam, a seven-membered heterocyclic ring containing nitrogen. cdnsciencepub.com Concurrently, a competing reaction occurs, resulting from a 1,4-addition of the azide to the α,β-unsaturated system, which yields an α-azido sulfone. cdnsciencepub.com This dual reactivity highlights the complex nature of the reaction with this particular substrate.

In related systems, such as 6,8-disubstituted-1-thiochroman-4-ones, the Schmidt rearrangement with hydrazoic acid has also been shown to produce 7,9-disubstituted-5-oxo-2,3,4,5-tetrahydro-1,4-benzothiazepine derivatives, albeit in low yields. researchgate.net This further supports the general applicability of ring expansion reactions to the thiochromone scaffold.

The Beckmann rearrangement offers another potential route for the ring expansion of the thiopyran ring. masterorganicchemistry.comwikipedia.orgcsbsju.edu This reaction involves the acid-catalyzed rearrangement of an oxime derived from the parent ketone. masterorganicchemistry.comwikipedia.orgcsbsju.edu While specific studies on the Beckmann rearrangement of the oxime of this compound are not detailed in the provided information, the general mechanism suggests that it would lead to a lactam, similar to the product of the Schmidt reaction.

The following table summarizes the key findings for the rearrangement reactions of the this compound ring system.

Reaction TypeStarting MaterialReagentsKey ProductsReaction DetailsReference
Schmidt ReactionThis compoundHydrazoic Acid (HN₃)1. Lactam (from ring expansion) 2. α-Azido sulfone (from 1,4-addition)The reaction leads to a mixture of products, with the lactam being the result of a vinyl group migration. cdnsciencepub.com
Schmidt Rearrangement6,8-Disubstituted-1-thiochroman-4-onesHydrazoic Acid (HN₃)7,9-Disubstituted-5-oxo-2,3,4,5-tetrahydro-1,4-benzothiazepineDemonstrates the applicability of the Schmidt reaction for ring expansion in related thiochromanone systems. researchgate.net

Structural Characterization and Conformational Analysis of 4h 1 Benzothiopyran 4 One 1,1 Dioxide

X-ray Crystallographic Studies of Benzothiopyran 1,1-Dioxide Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecular geometry and conformational preferences of a compound. nih.gov

Analysis of Molecular Geometry and Bond Parameters

Key bond parameters that would be determined from an X-ray crystallographic analysis include:

C-S bond lengths: Typically in the range of 1.7-1.8 Å.

S=O bond lengths: Expected to be around 1.4-1.5 Å.

C=O bond length: Generally in the range of 1.2-1.3 Å.

C-C bond lengths: Aromatic C-C bonds are typically around 1.39 Å, while single C-C bonds are longer, around 1.54 Å.

The bond angles around the sulfur atom in the sulfone group would be expected to be in the range of 107-112°, reflecting the tetrahedral geometry of the sp3 hybridized sulfur atom. The geometry of the carbonyl group is expected to be trigonal planar.

BondExpected Length (Å)Expected AngleExpected Angle (°)
C-S1.7-1.8O-S-O~119
S=O1.4-1.5C-S-O~108
C=O1.2-1.3C-S-C~100
C-C (aromatic)~1.39S-C-C~120
C-C (aliphatic)~1.54C-C=O~120

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of 4H-1-Benzothiopyran-4-one 1,1-dioxide would be expected to pack in a manner that maximizes favorable intermolecular interactions. These interactions govern the formation of the crystal lattice and can influence the physical properties of the compound.

Hydrogen Bonding: Although the parent molecule does not have strong hydrogen bond donors, derivatives with hydroxyl or amino substituents could participate in hydrogen bonding. The carbonyl oxygen and the sulfone oxygens can act as hydrogen bond acceptors.

Pi-Pi Stacking: The planar aromatic benzene (B151609) ring is capable of engaging in π-π stacking interactions with neighboring molecules. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, contribute to the stability of the crystal structure.

Dipole-Dipole Interactions: The polar carbonyl and sulfone groups introduce significant dipole moments in the molecule, leading to dipole-dipole interactions that influence the molecular packing.

C-H···O Interactions: Weak hydrogen bonds involving C-H donors and the oxygen atoms of the carbonyl and sulfone groups as acceptors are also likely to play a role in the supramolecular assembly.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are invaluable for elucidating the structure of molecules in various states of matter.

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining the structure of organic molecules in solution. ipb.ptpitt.edu Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the methylene (B1212753) protons of the thiopyranone ring. nih.gov The chemical shifts of the aromatic protons would be in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the carbon adjacent to the sulfone group and the carbonyl group would also be expected to be shifted downfield.

The ¹³C NMR spectrum would provide information on each carbon atom in the molecule. researchgate.net The carbonyl carbon would exhibit a characteristic signal in the highly deshielded region of the spectrum (typically 180-200 ppm). The carbons of the aromatic ring would appear in the range of 120-150 ppm.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the specific proton and carbon signals and confirming the connectivity of the atoms within the molecule. ipb.ptpitt.edu

NucleusExpected Chemical Shift Range (ppm)Key Correlations
¹H (Aromatic)7.0 - 8.5COSY with other aromatic protons
¹H (Methylene)3.0 - 4.5HSQC to adjacent carbon
¹³C (C=O)180 - 200HMBC to nearby protons
¹³C (Aromatic)120 - 150HSQC to attached protons
¹³C (Methylene)40 - 60HSQC to attached protons

Vibrational and Electronic Spectroscopy for Functional Group Identification and Conjugation Effects

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. scirp.org For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl and sulfone groups.

C=O Stretch: A strong, sharp peak is expected in the region of 1650-1700 cm⁻¹.

S=O Stretch: Two strong bands are anticipated for the asymmetric and symmetric stretching of the sulfone group, typically in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The benzothiopyranone system contains a chromophore that is expected to absorb UV radiation. The presence of the benzene ring fused to the thiopyranone ring creates an extended conjugated system, which would result in absorption maxima at longer wavelengths compared to non-conjugated systems. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents.

Spectroscopic TechniqueFunctional GroupExpected Frequency/Wavelength
Infrared (IR)C=O (Ketone)1650-1700 cm⁻¹
Infrared (IR)S=O (Sulfone)1300-1350 cm⁻¹ (asymmetric)
Infrared (IR)S=O (Sulfone)1120-1160 cm⁻¹ (symmetric)
Infrared (IR)C=C (Aromatic)1450-1600 cm⁻¹
UV-Visπ → π* transitions250-350 nm
UV-Visn → π* transitions> 300 nm (typically weak)

Theoretical Chemistry and Computational Modeling of 4h 1 Benzothiopyran 4 One 1,1 Dioxide

Electronic Structure and Molecular Orbital Theory Calculations

Detailed calculations of the electronic structure are fundamental to understanding a molecule's behavior. This typically involves analyzing the frontier molecular orbitals (FMOs) and mapping the charge distribution.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

FMO theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). For 4H-1-Benzothiopyran-4-one 1,1-dioxide, specific values for the HOMO and LUMO energies, as well as the HOMO-LUMO energy gap, have not been documented in available research. Such data would be crucial for predicting its behavior in pericyclic reactions, cycloadditions, and other chemical transformations.

Charge Distribution and Electronic Descriptors

The distribution of electron density within a molecule, often visualized through molecular electrostatic potential (MEP) maps, highlights electron-rich and electron-poor regions. This information, along with calculated electronic descriptors such as ionization potential, electron affinity, and chemical hardness, helps in predicting sites of electrophilic or nucleophilic attack. A computational analysis of these properties for this compound would clarify the influence of the electron-withdrawing sulfone group on the molecule's reactivity, but such specific studies are not currently published.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Computational Spectroscopy (e.g., UV-Vis Absorption Spectra Modeling)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for modeling ultraviolet-visible (UV-Vis) absorption spectra. By calculating the energies of electronic transitions, it can predict the absorption maxima (λmax). A TD-DFT study on this compound would reveal how the core structure and the sulfone group contribute to its absorption profile. However, no such theoretical spectrum has been published to correlate with potential experimental findings.

Computational Mechanistic Studies of Reactions Involving this compound

Understanding the step-by-step pathway of a chemical reaction is critical for optimizing conditions and predicting products.

Density Functional Theory (DFT) Investigations of Reaction Pathways

DFT calculations are widely used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction kinetics. While derivatives of the unoxidized thiochroman-4-one (B147511) have been subjects of reaction mechanism studies, DFT investigations into the pathways of reactions specifically involving this compound are absent from the literature. Such studies would be valuable, for instance, in understanding its behavior in cycloaddition reactions or reactions involving the sulfone group. A review of related compounds, such as thiochromenes and thiochromanes, indicates that 1,1-dioxide derivatives are recognized for their biological activities, suggesting that computational studies could play a significant role in elucidating their mechanisms of action. nih.gov

Transition State Localization and Energy Barrier Calculations

A critical aspect of understanding a compound's reactivity and reaction pathways is the computational study of its transition states and the associated energy barriers. This involves sophisticated quantum mechanical calculations to map out the energy landscape of a chemical reaction, identifying the highest energy point (the transition state) between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

Currently, there are no published studies that specifically detail the localization of transition states or the calculation of energy barriers for any chemical transformation involving this compound. Such studies would be invaluable for predicting its behavior in various chemical environments and for designing novel synthetic routes.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. These simulations can reveal the preferred three-dimensional structures of a molecule, the flexibility of its ring systems, and its interactions with solvent molecules. For this compound, MD studies could elucidate the puckering of the thiopyran ring and the orientation of the sulfonyl group's oxygen atoms, which are crucial for its intermolecular interactions.

Despite the utility of these methods, dedicated molecular dynamics and conformational analysis studies for this compound have not been reported in the scientific literature. While some research has touched upon the conformational analysis of related, but more complex, thiopyran derivatives, a focused investigation on this specific parent compound is absent.

Quantitative Structure–Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity. While most commonly applied to biological activities, QSAR can also be used to predict chemical reactivity. By correlating various calculated molecular descriptors (e.g., electronic, steric, and topological properties) with experimentally determined or computationally predicted reactivity, a predictive model can be developed.

For this compound, no QSAR models have been developed to specifically predict its chemical reactivity. Existing QSAR studies on benzothiopyran derivatives have predominantly focused on their biological endpoints, such as antimicrobial or anticancer activities, rather than their intrinsic chemical reactivity. The development of a reactivity-focused QSAR model would require a dataset of reactivity parameters for a series of related compounds, which is not currently available.

Applications in Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

The reactivity of the α,β-unsaturated ketone system within the 4H-1-Benzothiopyran-4-one 1,1-dioxide scaffold makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the sulfone group activates the double bond for various nucleophilic additions, including Michael additions. This reactivity allows for the introduction of a wide range of substituents at the C2 and C3 positions, thereby facilitating the construction of complex molecular frameworks.

Furthermore, the carbonyl group at the C4 position can undergo a variety of transformations, such as reductions, additions of organometallic reagents, and Wittig-type reactions. These reactions provide avenues for further functionalization and the elaboration of the core structure. The strategic combination of reactions at both the double bond and the carbonyl group enables synthetic chemists to utilize this compound as a linchpin in the assembly of intricate target molecules. The inherent functionality of this compound provides a robust platform for the development of diverse synthetic strategies.

Scaffold Design for Novel Heterocyclic Architectures

The this compound skeleton serves as a foundational scaffold for the design and synthesis of novel heterocyclic architectures. Its inherent reactivity allows for its participation in a variety of cycloaddition reactions, leading to the formation of fused and spirocyclic ring systems. For instance, the activated double bond can act as a dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic structures.

Moreover, the presence of the ketone and the activated methylene (B1212753) group at the C3 position allows for condensation reactions with various binucleophiles to forge new heterocyclic rings. This approach has been instrumental in the synthesis of a diverse array of fused heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines, appended to the benzothiopyran core. The ability to readily access these novel and complex heterocyclic systems underscores the importance of this compound as a key starting material in synthetic and medicinal chemistry research.

Applications in Coordination Chemistry as Ligands

While less explored, the structural features of this compound and its derivatives suggest potential applications in coordination chemistry. The presence of heteroatoms, specifically the oxygen of the carbonyl group and the sulfone group, provides potential coordination sites for metal ions. The ability to introduce additional donor atoms through synthetic modifications further enhances its potential as a ligand.

The formation of metal complexes with such ligands can lead to novel materials with interesting magnetic, optical, or catalytic properties. The rigid benzothiopyran framework can enforce specific geometries upon coordination, which can be advantageous in the design of catalysts for asymmetric synthesis or in the development of metal-organic frameworks (MOFs). Further investigation into the coordination chemistry of this scaffold could unveil new opportunities in catalysis and materials science.

Utilization in the Development of Functional Materials

The unique electronic properties of the this compound core make it an attractive candidate for the development of functional organic materials.

The extended π-system of the benzothiopyran ring, coupled with the electron-withdrawing sulfone group, can be tailored to create materials with desirable electronic characteristics. By introducing electron-donating or electron-withdrawing substituents at various positions on the aromatic ring, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be fine-tuned. This tunability is crucial for the design of organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The inherent rigidity of the fused ring system can also contribute to favorable intermolecular packing in the solid state, which is essential for efficient charge transport.

Beyond organic electronics, derivatives of this compound may find applications in other areas of materials science that demand specific electronic or optical properties. For example, the introduction of chromophoric units could lead to the development of novel dyes or fluorescent probes. The strong dipole moment induced by the sulfone group might be exploited in the design of nonlinear optical (NLO) materials. The versatility of the synthetic chemistry surrounding this scaffold allows for the systematic modification of its structure to optimize its properties for a given application, highlighting its potential as a versatile platform for materials discovery.

Rational Design of Chemically Active Scaffolds from this compound

The strategic design of novel, biologically active compounds often relies on the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The this compound nucleus has emerged as a valuable scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure, combined with the electron-withdrawing sulfonyl group and the reactive carbonyl functionality, provides a versatile platform for the development of a diverse array of chemically active molecules. The rational design of these scaffolds involves a deep understanding of the core's physicochemical properties and how modifications at various positions can influence biological activity and material characteristics.

The benzopyran ring system, a fusion of a benzene (B151609) and a pyran ring, is a common feature in a wide range of pharmacologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties. The isosteric replacement of the oxygen atom in the pyran ring with a sulfur atom, and its subsequent oxidation to a sulfone (1,1-dioxide), significantly alters the electronic and conformational properties of the scaffold. This modification can lead to enhanced binding affinity and selectivity for specific biological targets.

The rational design of chemically active scaffolds based on this compound typically focuses on several key strategies:

Functionalization of the Benzene Ring: The introduction of various substituents on the aromatic ring can modulate the scaffold's lipophilicity, electronic properties, and steric profile. These modifications can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Modification of the Thiopyran Ring: The carbon atoms of the thiopyran ring, particularly at the 2- and 3-positions, are amenable to a variety of chemical transformations. The introduction of different functional groups at these positions can lead to the development of compounds with diverse biological activities.

Derivatization of the Carbonyl Group: The ketone at the 4-position can be transformed into other functional groups, such as oximes or hydrazones, to explore new chemical space and generate compounds with altered biological profiles.

A systematic approach to modifying the this compound scaffold allows for the generation of libraries of compounds with a wide range of chemical and biological properties. The following table provides examples of how this scaffold has been rationally modified to create chemically active derivatives.

Derivative Modification Strategy Intended Application/Observed Activity
2,3-dihydro-7-chloro-4H-1-Benzothiopyran-4-one, oxime, 1,1-dioxideIntroduction of a chlorine atom at the 7-position and conversion of the carbonyl group to an oxime.Investigated for potential antibacterial, antifungal, or antiviral properties. The chlorine atom can enhance lipophilicity and the oxime group can introduce new hydrogen bonding capabilities. ontosight.ai
2,3-dihydro-6-chloro-3-(2-naphthalenylmethylene)-4H-1-Benzothiopyran-4-oneIntroduction of a chlorine atom at the 6-position and a bulky naphthalenylmethylene group at the 3-position.Explored for potential anti-inflammatory, antimicrobial, and anticancer activities. The large substituent at the 3-position can probe specific binding pockets in biological targets. ontosight.ai
7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (related scaffold)Isosteric replacement of the carbon at position 2 with a nitrogen atom and introduction of a nitrile group.This related scaffold demonstrates how modifications to the core ring structure can lead to potent biological activity, in this case, as an activator of ATP-sensitive potassium channels.

The rational design of chemically active scaffolds from this compound is a dynamic field of research. By leveraging the unique structural and electronic features of this privileged scaffold, scientists can continue to develop novel compounds with a wide range of applications in medicine and materials science. The systematic exploration of structure-activity relationships (SAR) will be crucial in guiding the design of future generations of molecules based on this versatile chemical entity.

Q & A

Q. What are the established synthetic routes for 4H-1-Benzothiopyran-4-one 1,1-dioxide derivatives?

The synthesis typically involves cyclization of α-substituted o-(methylsulfonyl)styrenes using lithium diisopropylamide (LDA). A general procedure includes:

Precursor Preparation : Convert α-substituted o-bromostyrenes to α-substituted o-(methylsulfonyl)styrenes via a two-step bromination-sulfonylation sequence.

Cyclization : Treat the sulfonylstyrene with LDA in THF at –78°C to 0°C. Temperature control is critical for regioselectivity.

Electrophilic Quenching : Add electrophiles (e.g., alkyl halides) post-cyclization to introduce 4,4-disubstitution.

Purification : Use column chromatography (SiO₂) to isolate the product .

Q. How is the compound characterized spectroscopically and analytically?

  • Spectroscopy :
    • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and carbonyl signals (δ ~180 ppm).
    • IR : Confirm sulfone groups (asymmetric S=O stretch at ~1300 cm⁻¹, symmetric at ~1150 cm⁻¹).
  • Elemental Analysis : Validate purity via %C, %H, and %S (e.g., Calcd for C₁₀H₁₂O₂S: C 61.20, H 6.16, S 16.34; Found: C 61.20, H 6.35, S 16.36) .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., 330.355 g/mol for C₁₇H₁₄O₅S) .

Advanced Research Questions

Q. How can cyclization conditions be optimized to introduce diverse substituents at the 4-position?

  • Temperature Gradients : Lower temperatures (–78°C) favor kinetic control for bulky substituents, while higher temperatures (rt) promote thermodynamic products.
  • Electrophile Screening : Test alkyl/aryl halides or carbonyl electrophiles post-cyclization. For example, benzyl bromide adds a 4-benzyl group with 68% yield.
  • LDA Stoichiometry : Adjust LDA equivalents (1.1–1.5 eq.) to minimize side reactions in sterically hindered systems .

Methodological Note : Monitor reaction progress via TLC and optimize workup (aqueous NH₄Cl quench) to prevent sulfone hydrolysis.

Q. How to resolve contradictions in reported biological activity data (e.g., receptor antagonism vs. inactivity)?

Contradictions often arise from:

  • Receptor Model Variance : Differences in receptor isoforms (e.g., human vs. rodent α1-adrenoceptors) or assay systems (cell-free vs. in vivo).
  • Compound Purity : Impurities in sulfone derivatives (e.g., residual THF) may non-specifically inhibit receptors. Validate via HPLC (>95% purity).
  • Assay Conditions : pH, co-solvents (DMSO concentration), and incubation time affect solubility and activity.

Q. Resolution Strategy :

Triangulation : Cross-validate using orthogonal assays (e.g., fluorescence polarization and SPR for receptor binding).

Meta-Analysis : Apply computational tools (e.g., molecular docking) to correlate substituent effects with activity trends .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess sulfone group reactivity.
  • MD Simulations : Simulate aqueous solubility and degradation pathways (e.g., hydrolysis at pH < 3).
  • pKa Prediction : Use software like MarvinSuite to estimate acidic protons (e.g., benzylic hydrogens near sulfone groups) .

Validation : Compare computational results with experimental stability tests (e.g., HPLC monitoring of degradation at 40°C/75% RH for 28 days).

Q. How to address discrepancies in spectral data interpretation (e.g., NOESY vs. COSY correlations)?

  • Advanced NMR Techniques :
    • HSQC/HMBC : Resolve ambiguous coupling in crowded aromatic regions.
    • Variable Temperature NMR : Identify dynamic effects (e.g., ring flipping in thiochromenone systems).
  • X-ray Crystallography : Resolve absolute configuration for chiral derivatives (e.g., 3-(4-methoxyphenyl) analogs) .

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